N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 2034548-83-7
Cat. No.: VC4237625
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034548-83-7 |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | 292.35 |
| IUPAC Name | N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-methyl-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O3S/c1-16-7-2-3-11(14(16)19)13(18)15-6-4-12(17)10-5-8-20-9-10/h2-3,5,7-9,12,17H,4,6H2,1H3,(H,15,18) |
| Standard InChI Key | WCAAYPWQHCEVCC-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)NCCC(C2=CSC=C2)O |
Introduction
Structural Features
The compound contains:
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A pyridine ring substituted with a carboxamide group.
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A thiophene ring attached to a hydroxypropyl side chain.
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A methyl group on the nitrogen atom of the pyridine ring.
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An oxo group at the 2-position of the pyridine ring.
General Synthetic Strategy
The synthesis typically involves:
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Formation of the pyridine core: Starting from precursors like dihydropyridines or pyridone derivatives.
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Introduction of the hydroxypropyl-thiophene moiety: This step involves nucleophilic substitution or Michael addition reactions to attach the thiophene-containing side chain.
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Amidation reaction: Coupling of the carboxylic acid derivative with an amine to form the carboxamide group.
Reaction Conditions
The synthesis may require:
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Solvents like ethanol or dichloromethane.
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Catalysts such as Lewis acids (e.g., ytterbium triflate) or bases (e.g., potassium carbonate).
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Techniques like microwave-assisted heating to enhance reaction efficiency.
Characterization Methods
The compound is characterized using:
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NMR Spectroscopy: For structural confirmation (e.g., and NMR).
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Mass Spectrometry (MS): To verify molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like hydroxyl and amide.
Biological Activity
Compounds with similar structures are known for their pharmacological properties:
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Anti-inflammatory Activity: Molecular docking studies suggest that such compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways .
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Anticancer Potential: Related compounds have shown antiproliferative effects against cancer cell lines, such as HCT-116 and MCF-7 .
Mechanism of Action
The thiophene ring and hydroxyl group are believed to enhance binding affinity to biological targets through hydrogen bonding and π-stacking interactions.
Research Outlook
This compound's structural features make it a promising candidate for further exploration in medicinal chemistry:
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Optimization: Modifying substituents on the pyridine or thiophene rings could improve potency and selectivity.
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In Vitro Studies: Testing against specific biological targets to validate computational predictions.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
Further studies could establish its utility as a lead compound for drug development in inflammatory and oncological diseases.
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